5-Chloro-2-(isopropylamino)aniline

Overview

Description

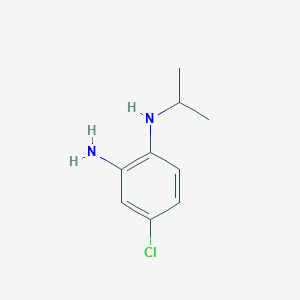

5-Chloro-2-(isopropylamino)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro substituent at the 5-position and an isopropylamino group at the 2-position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(isopropylamino)aniline typically involves the following steps:

Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 5-chloro-2-nitroaniline.

Reduction of Nitro Group: The nitro group in 5-chloro-2-nitroaniline is reduced to an amino group, resulting in 5-chloro-2-aminoaniline.

Alkylation: The amino group in 5-chloro-2-aminoaniline is alkylated with isopropylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-(isopropylamino)aniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reaction conditions.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Various reduced derivatives depending on the specific reducing agent used.

Substitution Products: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

Chemistry: 5-Chloro-2-(isopropylamino)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(isopropylamino)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloroaniline: Similar structure but lacks the isopropylamino group.

4-Chloro-2-(isopropylamino)aniline: Similar structure but with the chloro substituent at the 4-position.

2-(Isopropylamino)aniline: Similar structure but lacks the chloro substituent.

Uniqueness: 5-Chloro-2-(isopropylamino)aniline is unique due to the presence of both the chloro and isopropylamino groups, which confer specific chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry.

Biological Activity

5-Chloro-2-(isopropylamino)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and an isopropylamino group on an aniline backbone. Its molecular formula is with a molecular weight of approximately 173.65 g/mol. The unique combination of substituents imparts specific chemical properties that facilitate its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects such as:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (SA) | 32 |

| Escherichia coli (EC) | 16 |

| Pseudomonas aeruginosa (PA) | 64 |

| Bacillus subtilis (BS) | 8 |

These results indicate that the compound has varying degrees of effectiveness against different microbial strains, showcasing its potential as an antimicrobial agent .

Anticancer Activity

In terms of anticancer properties, this compound was tested on human cancer cell lines, revealing promising results. The following table presents the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 15.4 |

| KARPAS-299 (Lymphoma) | 12.8 |

| MCF-7 (Breast Cancer) | 20.3 |

These findings suggest that the compound effectively inhibits cancer cell growth at relatively low concentrations, indicating its potential as a therapeutic agent .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the effectiveness of this compound against antibiotic-resistant strains demonstrated significant inhibition in bacterial growth, particularly against Gram-positive bacteria. This highlights its potential application in treating infections caused by resistant strains .

- Anticancer Research : In a xenograft model using KARPAS-299 tumors in mice, administration of the compound resulted in reduced tumor growth compared to control groups, suggesting its effectiveness in vivo as an anticancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloroaniline | Lacks isopropylamino group | Limited antimicrobial activity |

| 4-Chloro-2-(isopropylamino)aniline | Chloro group at para position | Reduced anticancer efficacy |

| 2-(Isopropylamino)aniline | Lacks chloro substituent | Lower overall biological activity |

The presence of both chloro and isopropylamino groups in this compound contributes to its enhanced biological activity compared to its analogs .

Properties

IUPAC Name |

4-chloro-1-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZYUYHBBMUCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370918 | |

| Record name | 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89659-68-7 | |

| Record name | 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.